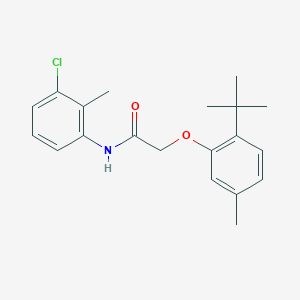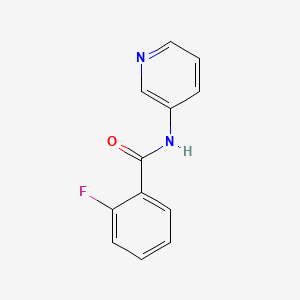![molecular formula C21H26N4O3 B5570609 5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)
5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are a class of compounds with significant pharmacological interest due to their diverse chemical properties and potential therapeutic applications. The specific compound appears to be a complex piperazine derivative, indicating a likely interest in its chemical and physical properties, synthesis, and potential applications in fields such as medicinal chemistry.
Synthesis Analysis
Research into similar compounds, such as derivatives of 2-methoxyphenyl piperazine, involves detailed synthesis pathways that include the use of various starting materials and reaction conditions tailored to introduce specific functional groups into the piperazine scaffold (Revathi K. Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their geometric configuration and the nature of their chemical bonds. For instance, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was achieved through such techniques, highlighting the importance of molecular symmetry and intermolecular interactions (Shusheng Zhang et al., 2007).
Aplicaciones Científicas De Investigación
Serotonin Antagonist Properties
- The compound has been identified as a potent 5-HT1A serotonin antagonist, with research indicating its high affinity for 5-HT1A sites and potential as a selective agent for these receptors. Studies have focused on its structure-affinity relationship, aiming to enhance its selectivity by modifying its chemical structure (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Applications
- Research has explored the synthesis of novel compounds derived from this chemical structure, focusing on their potential as anti-inflammatory and analgesic agents. These studies have revealed that certain derivatives exhibit significant inhibitory activity on COX-2 selectivity and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- The compound's derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives were found to have good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2010).
HIV-1 Reverse Transcriptase Inhibitors
- In the context of HIV research, analogues of this compound have been evaluated for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, demonstrating significant potency. This research is pivotal in the search for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Imaging and PET Studies
- This compound has also been used in brain imaging studies, particularly in positron emission tomography (PET). It has been a key component in developing radiolabeled antagonists for studying 5-HT1A receptors, contributing significantly to neuroimaging research and our understanding of the serotonergic neurotransmission (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(4-methylpyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-5-8-16-12-25(18-9-6-7-10-19(18)28-3)20(26)13-24(16)21(27)17-11-22-14-23-15(17)2/h6-7,9-11,14,16H,4-5,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQINZRLJWMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CN=CN=C2C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)


